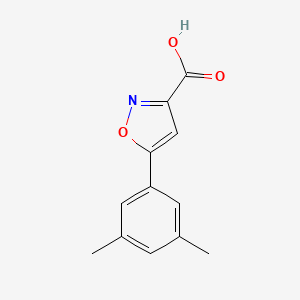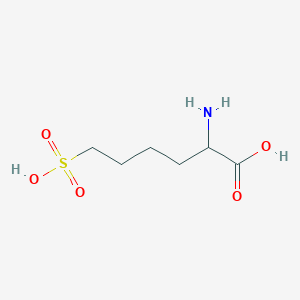
2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid can be achieved through several synthetic routes. One common method involves the nitration of 2-thiopheneacetic acid, followed by the introduction of a hydroxyl group. The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and subsequent hydrolysis to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and hydrolysis processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of strong acids and reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(5-nitro-2-thienyl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(5-amino-2-thienyl)acetic acid.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets. The thiophene ring provides structural stability and contributes to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-(2-thienyl)acetic Acid: Lacks the nitro group, resulting in different reactivity and applications.
2-Hydroxy-2-(5-chloro-2-thienyl)acetic Acid: Contains a chloro group instead of a nitro group, leading to variations in chemical behavior.
2-Hydroxy-2-(5-methyl-2-thienyl)acetic Acid: The presence of a methyl group alters the compound’s physical and chemical properties.
Uniqueness
2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid is unique due to the presence of both hydroxyl and nitro groups, which impart distinct reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C6H5NO5S |
|---|---|
Poids moléculaire |
203.17 g/mol |
Nom IUPAC |
2-hydroxy-2-(5-nitrothiophen-2-yl)acetic acid |
InChI |
InChI=1S/C6H5NO5S/c8-5(6(9)10)3-1-2-4(13-3)7(11)12/h1-2,5,8H,(H,9,10) |
Clé InChI |
YWXLAVANRVJNKO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)[N+](=O)[O-])C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid](/img/structure/B13538552.png)

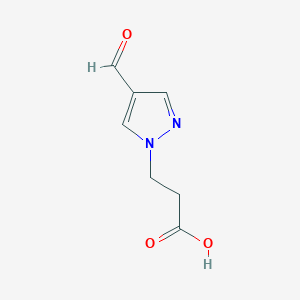


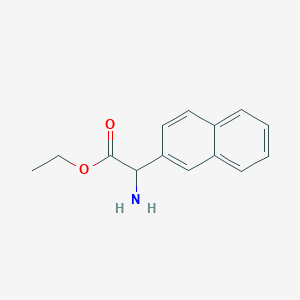
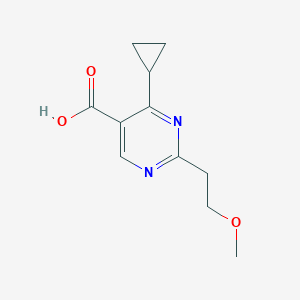
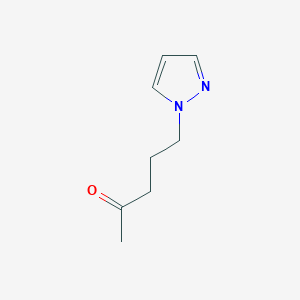
![2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13538600.png)
